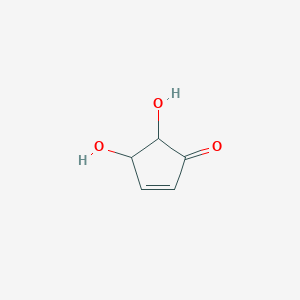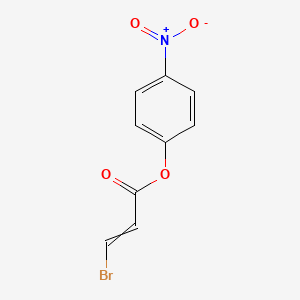
4-Nitrophenyl 3-bromoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3-bromoprop-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and a bromopropenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-bromoprop-2-enoate typically involves the esterification of 4-nitrophenol with 3-bromoprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl 3-bromoprop-2-enoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-bromoprop-2-enoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-nitrophenyl 3-azidoprop-2-enoate or 4-nitrophenyl 3-thiocyanatoprop-2-enoate.
Reduction: 4-Aminophenyl 3-bromoprop-2-enoate.
Ester Hydrolysis: 4-Nitrophenol and 3-bromoprop-2-enoic acid.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3-bromoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3-bromoprop-2-enoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activities .
Comparación Con Compuestos Similares
4-Nitrophenyl Acetate: Similar in structure but lacks the bromopropenoate moiety.
4-Nitrophenyl 3-chloroprop-2-enoate: Similar but with a chlorine atom instead of bromine.
4-Nitrophenyl 3-iodoprop-2-enoate: Similar but with an iodine atom instead of bromine.
Uniqueness: 4-Nitrophenyl 3-bromoprop-2-enoate is unique due to the presence of both a nitrophenyl group and a bromopropenoate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
401520-62-5 |
|---|---|
Fórmula molecular |
C9H6BrNO4 |
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 3-bromoprop-2-enoate |
InChI |
InChI=1S/C9H6BrNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-6H |
Clave InChI |
XFJUSTFNXHOBHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
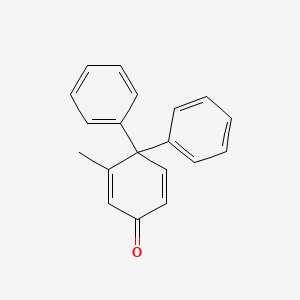
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
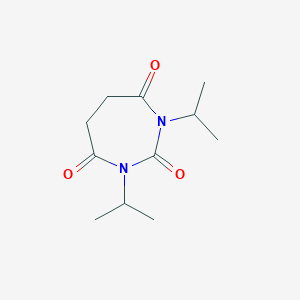
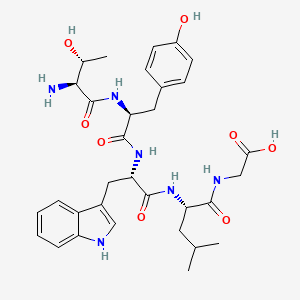
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
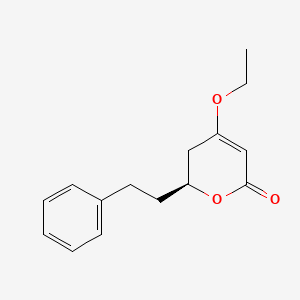


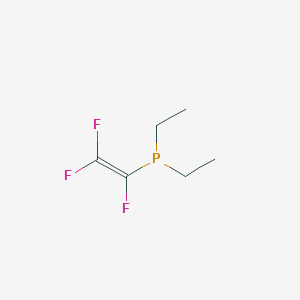
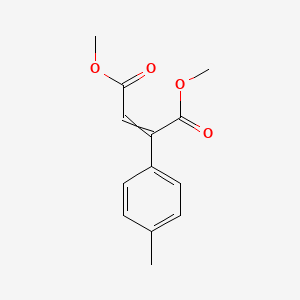
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
